Safety Data Sheet (SDS) and hazard profile for N-(Difluoromethylidene)carbamoyl bromide
Safety Data Sheet (SDS) and hazard profile for N-(Difluoromethylidene)carbamoyl bromide
An In-depth Technical Guide to the Hazard Profile and Safe Handling of N-(Difluoromethylidene)carbamoyl bromide
Authored by: Gemini, Senior Application Scientist
Introduction
N-(Difluoromethylidene)carbamoyl bromide, with the linear formula C₂BrF₂NO and CAS Number 2416233-72-0, is a highly reactive electrophilic reagent. Its structure, featuring a difluoromethylidene imine group (N=CF₂) attached to a carbamoyl bromide moiety (-C(O)Br), renders it a potent building block in synthetic chemistry, particularly for the introduction of the N=CF₂ functionality or for use in complex acylation reactions. The presence of both a highly reactive acyl bromide and an electrophilic imine function suggests significant potential for constructing novel fluorinated molecules.[1][2] However, this same structural arrangement necessitates a thorough understanding of its hazard profile to ensure safe handling and use in research and development settings.
This guide provides a comprehensive analysis of the inferred hazards associated with N-(Difluoromethylidene)carbamoyl bromide, drawing upon established data for analogous compounds such as acyl halides, isocyanates, and other reactive fluorinated intermediates. It offers field-proven insights and detailed protocols for its safe management in a laboratory environment.
Part 1: Synthesized Hazard Profile and Risk Assessment
Predicted GHS Classification
The hazard profile is inferred from the known reactivity of acyl halides and isocyanates, which share structural and reactivity parallels.[3][4][5] Acyl halides are known corrosives, while the N=C=O group in isocyanates is a potent respiratory and skin sensitizer. The N=CF₂ group is expected to exhibit similar electrophilic reactivity.
| Hazard Class | Predicted Hazard Category | GHS Pictogram | Predicted H-Statement | Justification/Rationale |
| Acute Toxicity, Inhalation | Category 2 or 3 | Skull and Crossbones | H330 (Fatal if inhaled) or H331 (Toxic if inhaled) | Highly reactive acyl halide can release HBr upon hydrolysis with lung moisture. Analogy to isocyanates and phosgene.[6] |
| Skin Corrosion/Irritation | Category 1B | Corrosion | H314 (Causes severe skin burns and eye damage) | Acyl bromides react vigorously with moisture on the skin to produce hydrobromic acid (HBr) and the corresponding carbamic acid, which is likely unstable.[7][8] |
| Serious Eye Damage/Irritation | Category 1 | Corrosion | H318 (Causes serious eye damage) | The compound and its hydrolysis products (HBr, HF) are corrosive and can cause irreversible eye damage.[7][8] |
| Respiratory Sensitization | Category 1 | Health Hazard | H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | The electrophilic N=C moiety is analogous to the N=C=O group in isocyanates, which are potent respiratory sensitizers.[3][4][9] |
| Skin Sensitization | Category 1 | Exclamation Mark | H317 (May cause an allergic skin reaction) | Similar to isocyanates, the compound is expected to react with skin proteins, potentially leading to sensitization.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | H335 (May cause respiratory irritation) | Inhalation of vapors is likely to cause severe irritation to the respiratory tract.[3][4] |
Chemical Reactivity and Stability Analysis
The primary driver of this compound's hazardous nature is its extreme electrophilicity at two distinct sites: the carbonyl carbon of the acyl bromide and the carbon atom of the difluoromethylidene group.
-
Reactivity with Nucleophiles: N-(Difluoromethylidene)carbamoyl bromide is expected to react vigorously with a wide range of nucleophiles. This includes water, alcohols, amines, and even weak nucleophiles. Such reactions can be highly exothermic and may release toxic and corrosive gases.
-
Moisture Sensitivity: The compound is highly susceptible to hydrolysis. Contact with atmospheric moisture will lead to rapid decomposition, releasing hydrobromic acid (HBr) and potentially hydrogen fluoride (HF) if the N=CF₂ group hydrolyzes, presenting a significant corrosion and inhalation hazard.[10][11]
-
Thermal Stability: While specific data is unavailable, highly reactive acyl halides can be thermally labile. Decomposition upon heating may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[8][12]
-
Incompatible Materials: Due to its reactivity, it must be stored away from strong oxidizing agents, bases, acids, and protic solvents (e.g., water, alcohols).[8][13]
Part 2: Safe Handling and Experimental Protocols
A multi-layered approach to safety, integrating engineering controls, rigorous personal protective equipment (PPE), and well-defined procedures, is mandatory.[14]
Engineering Controls & Personal Protective Equipment (PPE)
Primary Engineering Control: All handling of N-(Difluoromethylidene)carbamoyl bromide, including weighing, transfers, and reaction setup, MUST be conducted within a certified chemical fume hood or, for more sensitive operations, an inert-atmosphere glovebox.[10][14] The high reactivity and severe inhalation hazard preclude any work on an open bench.
Personal Protective Equipment (PPE):
-
Hand Protection: Use a double-gloving system. An inner nitrile glove should be worn, overlaid with a heavy-duty chemical-resistant glove such as butyl rubber or Viton®.[13] Gloves must be inspected before each use and changed immediately upon any sign of contamination.
-
Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. These must be worn in conjunction with a full-face shield to protect against splashes.[14]
-
Skin and Body Protection: A flame-retardant lab coat is essential. For operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.
Storage and Segregation
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[13]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[12]
-
Segregation: The compound must be stored in a dedicated cabinet for reactive and corrosive materials. It must be segregated from incompatible materials, especially bases, alcohols, and oxidizing agents.[13]
Experimental Workflow: Protocol for a Nucleophilic Substitution Reaction
This protocol outlines the safe use of N-(Difluoromethylidene)carbamoyl bromide as an electrophile in a hypothetical reaction with a generic amine (R-NH₂).
Pre-Reaction Setup:
-
Risk Assessment: Complete a formal risk assessment for the entire procedure, considering all reactants, solvents, and potential products.[10]
-
Fume Hood Preparation: Ensure the chemical fume hood is certified, uncluttered, and the sash is at the appropriate working height. Prepare a quenching solution (e.g., isopropanol) and a spill kit nearby.
-
Inert Atmosphere Setup: Assemble and dry all glassware in an oven. Set up the reaction vessel under a positive pressure of an inert gas (argon or nitrogen).
Reaction Execution:
-
Reagent Preparation: In the fume hood, dissolve the amine substrate and any non-basic additives in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Transfer of Carbamoyl Bromide: Using a gas-tight syringe, carefully draw up the required amount of N-(Difluoromethylidene)carbamoyl bromide. This step requires precision and should be performed slowly to avoid splashes. The use of a cannula transfer technique is recommended for larger quantities.[13][15]
-
Addition: Add the carbamoyl bromide dropwise to the stirred amine solution under the inert atmosphere. Monitor the reaction for any signs of an uncontrolled exotherm.
-
Reaction Work-up and Quenching:
-
Once the reaction is complete, slowly add a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or isopropanol) to the reaction mixture while it is still cold to neutralize any unreacted carbamoyl bromide. Be prepared for gas evolution (CO₂).
-
Never add water or protic solvents directly to the neat, unreacted reagent.
-
Part 3: Emergency Procedures
Immediate and correct response is critical to mitigating harm from exposure or spills.
-
Spill Response:
-
Small Spill (<10 mL): Absorb the spill with an inert, dry material like vermiculite or sand. Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory immediately. Alert institutional safety personnel. Do not attempt to clean it up without specialized training and equipment.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
-
Part 4: Visualizations
Risk Assessment and Control Workflow
Caption: Risk assessment workflow for handling N-(Difluoromethylidene)carbamoyl bromide.
Key Reactivity and Decomposition Pathways
Caption: Primary reactivity pathways for N-(Difluoromethylidene)carbamoyl bromide.
References
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ACS Publications. (2009). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry. Available at: [Link]
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Safe Work Australia. (2020). Guide to Handling Isocyanates. Available at: [Link]
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Safety Data Sheet for Isocyanate 174. (2015). Available at: [Link]
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University of Louisville. (2022). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Available at: [Link]
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University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available at: [Link]
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PubChem, NIH. Isocyanates. Available at: [Link]
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PMC, NIH. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available at: [Link]
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Ruhr-Universität Bochum. Taming Highly Reactive Reagents. Available at: [Link]
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ResearchGate. (2024). Synthesis of N‐Difluoromethyl Carbonyl Compounds from N‐Difluoromethylcarbamoyl Fluorides. Available at: [Link]
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PMC, NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]
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Wikipedia. Isocyanate. Available at: [Link]
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OSHwiki, EU-OSHA. (2013). Isocyanates. Available at: [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Available at: [Link]
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Journal of the American Chemical Society. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Available at: [Link]
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ACS Publications. (2020). Carbamoyl Fluoride-Enabled Enantioselective Ni-Catalyzed Carbocarbamoylation of Unactivated Alkenes. Organic Letters. Available at: [Link]
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Fisher Scientific. (2024). Safety Data Sheet for 2,6-Difluorobenzyl bromide. Available at: [Link]
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